2,3-Dimethylbenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds to 2,3-Dimethylbenzenesulfonyl chloride, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been detailed through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been characterized by X-ray single crystal diffraction, demonstrating the importance of structural characterization in understanding the molecular architecture and reactivity of such compounds (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of related sulfonyl chloride compounds reveals a variety of bonding patterns and steric interactions, which are crucial for determining their reactivity and the types of chemical reactions they can undergo. For example, the crystal structure studies of triisopropylbenzenesulfonyl chloride (TPSCl) have shown a highly selective condensing agent due to its steric overcrowding and bond-angle distortions (Laba et al., 2009). These structural features are essential for chemists to consider when designing synthetic routes involving sulfonyl chlorides.
Chemical Reactions and Properties
The reactivity profile of sulfonyl chlorides, including compounds similar to 2,3-Dimethylbenzenesulfonyl chloride, is influenced by their molecular structure. For instance, the hydrolysis of aminobenzene sulfonyl chlorides has shown an independence of reactivity from pH, which underscores the importance of understanding the intrinsic chemical properties that govern such reactions (Cevasco et al., 2011).
Scientific Research Applications
Synthesis and Structural Characterization
2,3-Dimethylbenzenesulfonyl chloride has been explored in the synthesis of sterically hindered structural isomers. For example, Rublova et al. (2017) synthesized two new structural isomers – 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and its counterpart by interacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid. These compounds were characterized by X-ray single crystal diffraction, demonstrating their potential in molecular and electronic structural analysis (Rublova et al., 2017).
Chemical Transformations and Synthesis Routes
Wagenaar and Engberts (2010) utilized 2,3-dimethylbenzenesulfonyl chloride in the conversion of sterically hindered phenols into corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement. This showcases its role in facilitating complex chemical transformations (Wagenaar & Engberts, 2010).
Computational Study and Molecular Dynamics
Murthy et al. (2018) derived a compound from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, leading to a comprehensive computational study that included structural characterization, electronic properties analysis, and molecular dynamics simulations. This research highlights the compound's interactions with proteins, offering insights into its potential biological applications (Murthy et al., 2018).
Antibacterial and Enzyme Inhibition Activities
Research on derivatives of 2,3-dimethylbenzenesulfonyl chloride, such as the study by Abbasi et al. (2016), demonstrates moderate to high antibacterial activity against various bacterial strains. These derivatives also exhibited good inhibition of α-glucosidase enzyme, indicating their potential in antibacterial and anti-enzymatic applications (Abbasi et al., 2016).
Novel Applications and Methodologies
Seleznev et al. (2021) discovered a novel source of free radicals based on sulfonyl chlorides, including 2,3-dimethylbenzenesulfonyl chloride, providing new insights into radical chemistry and potential applications in material science and polymer chemistry (Seleznev et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,3-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHYCUCWBMXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290109 | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzenesulfonyl chloride | |
CAS RN |
2905-31-9 | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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